2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol
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Overview
Description
2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol is a complex organic compound that features a triazine ring, a benzylamino group, and a nitrophenol moiety
Preparation Methods
The synthesis of 2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is typically synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction.
Attachment of the Nitrophenol Moiety: The nitrophenol moiety is attached through a condensation reaction with the triazine intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzylamino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme activities and interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes or receptors, while the nitrophenol moiety can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: This compound also features a benzylamino group and a dimethylamino group but differs in its overall structure and applications.
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine: This compound has a triazine ring but different substituents, leading to different chemical properties and applications.
Properties
Molecular Formula |
C19H20N8O3 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[(E)-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol |
InChI |
InChI=1S/C19H20N8O3/c1-26(2)19-23-17(20-11-13-7-4-3-5-8-13)22-18(24-19)25-21-12-14-9-6-10-15(16(14)28)27(29)30/h3-10,12,28H,11H2,1-2H3,(H2,20,22,23,24,25)/b21-12+ |
InChI Key |
CFIVXXRPJOXILQ-CIAFOILYSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)NCC3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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